molecular formula C8H8N2 B1621335 3-Methylimidazo[1,5-a]pyridine CAS No. 6558-63-0

3-Methylimidazo[1,5-a]pyridine

Cat. No.: B1621335
CAS No.: 6558-63-0
M. Wt: 132.16 g/mol
InChI Key: YXYQVTCKDHMPEZ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which consists of a fused imidazole and pyridine ring. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg3N2). This reaction proceeds under mild conditions and yields the desired imidazo[1,5-a]pyridine derivatives with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Biological and Pharmacological Applications

3-MeI has been identified as a promising scaffold in drug discovery due to its diverse biological activities. Research indicates that derivatives of 3-MeI exhibit various pharmacological effects, including:

  • Anticancer Activity : Several studies have demonstrated that 3-MeI derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds derived from 3-MeI have shown efficacy against breast cancer cells (MCF-7) and other malignancies by targeting specific cellular pathways .
  • Antimicrobial Properties : 3-MeI derivatives have been explored for their antibacterial and antifungal activities. Certain compounds have been identified as effective against resistant strains of bacteria, showcasing their potential as therapeutic agents .
  • Neurological Applications : Some studies suggest that 3-MeI derivatives may act as neuroprotective agents, with potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities of 3-MeI Derivatives

Activity TypeExample CompoundsTarget Pathways/Mechanisms
AnticancerZolpidem, AlpidemApoptosis induction, cell cycle arrest
AntimicrobialVarious derivativesInhibition of bacterial growth
NeuroprotectiveSpecific analogsModulation of neurotransmitter levels

Synthesis and Chemical Modifications

The synthesis of 3-MeI and its derivatives is crucial for exploring their applications. Recent advancements have focused on efficient synthetic methodologies to produce these compounds with high yields and purity. Notable strategies include:

  • Multicomponent Reactions : Innovative synthetic routes utilizing multicomponent reactions have been developed to create complex 3-MeI derivatives efficiently. These methods allow for the rapid assembly of diverse chemical entities from simple precursors .
  • Functionalization Techniques : The ability to functionalize the imidazo[1,5-a]pyridine core at various positions enhances the biological activity and specificity of the resulting compounds. Techniques such as C–H functionalization are being explored to modify the core structure without extensive synthetic steps .

Table 2: Synthetic Methods for 3-MeI Derivatives

MethodologyDescriptionYield (%)
Multicomponent ReactionsOne-pot synthesis from simple building blocksUp to 90%
C–H FunctionalizationDirect modification of hydrogen atomsVariable
Ugi ReactionFour-component coupling for complex structuresHigh yields

Material Science Applications

Beyond pharmacological uses, 3-MeI derivatives are being investigated for their applications in material science:

  • Optoelectronic Devices : The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells. Their luminescent properties are being harnessed to improve device efficiency .
  • Sensors : Research has shown that certain 3-MeI derivatives can function as effective sensors for detecting metal ions or biological molecules due to their selective binding capabilities .

Table 3: Material Science Applications of 3-MeI Derivatives

Application TypeCharacteristicsExamples
Optoelectronic DevicesHigh luminescence, good charge mobilityOLEDs, solar cells
SensorsSelective binding, high sensitivityMetal ion detection

Case Studies

Several case studies highlight the practical applications of 3-MeI in drug development and materials science:

  • Case Study 1 : A study evaluated a series of novel 3-MeI derivatives for their anticancer properties against various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .
  • Case Study 2 : Researchers developed a luminescent probe based on a modified imidazo[1,5-a]pyridine structure for cellular imaging. This probe demonstrated excellent performance in detecting specific biomolecules with minimal cytotoxicity, showcasing its potential in biomedical applications .

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridine varies depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can differ based on the biological context and the specific derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyrimidine

Uniqueness

3-Methylimidazo[1,5-a]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and other applications .

Biological Activity

3-Methylimidazo[1,5-a]pyridine (3-MeI) is a heterocyclic compound that has garnered significant attention due to its biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound is a member of the imidazo[1,5-a]pyridine family, which has been recognized for its diverse pharmacological properties.

Anticancer Properties

3-MeI has been extensively studied for its potential anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of 3-MeI can induce apoptosis in human breast cancer cells (MCF-7) by disrupting microtubule assembly and affecting cell cycle progression. Specifically, compounds derived from 3-MeI have been reported to arrest the cell cycle at the G2/M phase and induce apoptosis through mechanisms involving mitochondrial membrane potential changes and caspase activation .

Table 1: Cytotoxic Activity of 3-MeI Derivatives

CompoundGI50 (μM)Mechanism of Action
5d1.06-14.9Microtubule disruption
5l0.43-7.73Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, 3-MeI has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Mycobacterium tuberculosis. The mechanism appears to involve interaction with bacterial cell components, leading to inhibition of growth and replication.

Structure-Activity Relationship (SAR)

The biological activity of 3-MeI can be significantly influenced by structural modifications. Research has highlighted that variations in substituents on the imidazo[1,5-a]pyridine scaffold can enhance or diminish its biological efficacy. For example, introducing different functional groups can optimize interactions with biological targets, thereby improving potency against specific diseases .

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of several imidazo[1,5-a]pyridine derivatives against a panel of sixty human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values as low as 0.43 μM, showcasing their potential as effective anticancer agents .

Multicomponent Synthesis and Evaluation

Recent advancements in synthetic methodologies have led to the development of novel tetrazole-linked imidazo[1,5-a]pyridines. These compounds were synthesized using an optimized multicomponent reaction approach, yielding high product purity and biological activity. The synthesized compounds were evaluated for their anticancer properties, further confirming the versatile utility of the imidazo[1,5-a]pyridine scaffold in drug development .

The mechanisms through which 3-MeI exerts its biological effects are multifaceted:

  • Apoptosis Induction : In cancer cells, 3-MeI derivatives can trigger apoptosis through mitochondrial pathways involving cytochrome c release and activation of caspases.
  • Microtubule Disruption : Certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest.
  • Antimicrobial Action : The compound interacts with bacterial membranes or metabolic pathways critical for bacterial survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylimidazo[1,5-a]pyridine, and how are reaction conditions optimized?

The synthesis of this compound typically involves cyclocondensation of 2-aminomethylpyridine derivatives. A validated method uses nitromethane, 2-pyridinamine, polyphosphoric acid (PPA), and phosphoric acid (H₃PO₄) under heating at 160°C, followed by hydrolysis and isolation (yield: ~60–70%) . Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures) and catalyst ratios to enhance regioselectivity. For example, substituting nitromethane with 1-nitropropane yields 3-ethyl derivatives, demonstrating the flexibility of nitroalkane precursors .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and intermolecular interactions. Studies reveal that this compound forms π-π stacking and C–H⋯N hydrogen bonds, stabilizing its crystal lattice . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate purity and regiochemistry, with characteristic signals for the methyl group (δ ~2.5 ppm in ¹H NMR) and fused heterocyclic backbone .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced properties?

Density functional theory (DFT) calculations, such as those using the B3LYP functional, predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example, the Colle-Salvetti correlation-energy formula can model electron density distribution, aiding in the design of derivatives with tailored fluorescence or catalytic activity . Computational docking studies further identify potential binding modes for biological targets, such as cannabinoid receptors (CB2) .

Q. What strategies resolve contradictory data in biological activity studies of imidazo[1,5-a]pyridine derivatives?

Contradictions in biological activity (e.g., antimicrobial vs. anticancer efficacy) require systematic SAR studies. For instance, substituting the methyl group with electron-withdrawing groups (e.g., bromo, ethynyl) alters interactions with bacterial enzymes (e.g., JAK1/2 inhibition) . Dose-response assays and kinetic analyses (e.g., Lineweaver-Burk plots) clarify inhibition mechanisms, while thermodynamic studies (ΔG calculations) quantify binding affinity .

Q. How do ligand modifications impact the catalytic applications of this compound derivatives?

Phosphino-substituted derivatives (e.g., 1-phosphinoimidazo[1,5-a]pyridine) serve as ligands in Suzuki-Miyaura cross-coupling reactions. Key modifications include:

  • Introducing aryl groups at the 3-position to enhance steric bulk and electron donation .
  • Optimizing palladium catalyst systems (e.g., Pd(OAc)₂ with DIPPF) to improve yields (>80%) in C–C bond-forming reactions .

Q. What role do intermolecular interactions play in the material science applications of these compounds?

Imidazo[1,5-a]pyridines exhibit large Stokes shifts (>100 nm) and high quantum yields (Φ ~0.6), making them ideal blue emitters in OLEDs. Crystal packing analysis shows that C–H⋯π interactions and intramolecular charge transfer (ICT) govern photophysical properties. For example, Re(I) complexes with pyridylimidazo[1,5-a]pyridine ligands display dual emission, tunable via ligand substitution .

Q. Methodological Tables

Table 1. Key Synthetic Conditions for this compound Derivatives

PrecursorCatalyst SystemTemperatureYieldApplicationReference
2-AminomethylpyridinePPA/H₃PO₄160°C63%Base compound synthesis
1-NitropropanePPA160°C58%3-Ethyl derivative
Di-2-pyridyl ketonesPd(OAc)₂/DIPPF100°C82%Phosphino ligand synthesis

Table 2. Computational Parameters for Electronic Structure Analysis

PropertyMethodKey FindingReference
HOMO-LUMO GapB3LYP/6-31G(d)4.2 eV (predicts redox activity)
Binding Energy (CB2)AutoDock VinaΔG = -9.8 kcal/mol (agonist design)

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYQVTCKDHMPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388016
Record name 3-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-63-0
Record name 3-Methylimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6558-63-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylimidazo[1,5-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylimidazo[1,5-a]pyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylimidazo[1,5-a]pyridine
3-Methylimidazo[1,5-a]pyridine
3-Methylimidazo[1,5-a]pyridine
3-Methylimidazo[1,5-a]pyridine
3-Methylimidazo[1,5-a]pyridine
3-Methylimidazo[1,5-a]pyridine

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